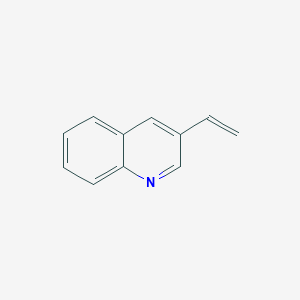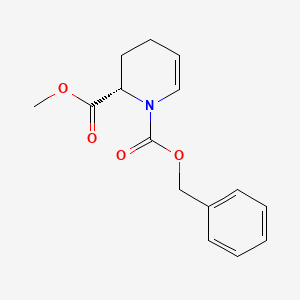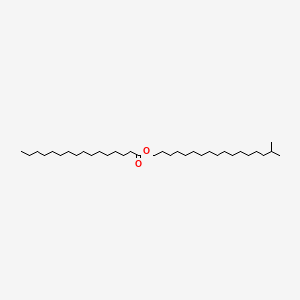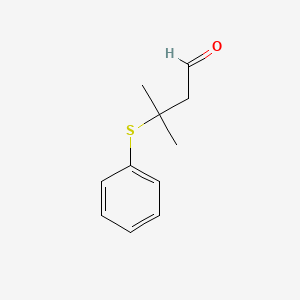
3-Methyl-3-(phenylthio)butanal
Vue d'ensemble
Description
3-Methyl-3-(phenylthio)butanal is an organic compound with the molecular formula C11H14OS It is a branched-chain aldehyde that features a phenylthio group attached to the third carbon of a butanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-3-(phenylthio)butanal can be synthesized through the reaction of 3-Methyl-2-butenal with thiophenol. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Materials: 3-Methyl-2-butenal and thiophenol.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(phenylthio)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the phenylthio group under appropriate conditions.
Major Products Formed
Oxidation: 3-Methyl-3-(phenylthio)butanoic acid.
Reduction: 3-Methyl-3-(phenylthio)butanol.
Substitution: Derivatives with different functional groups replacing the phenylthio group.
Applications De Recherche Scientifique
3-Methyl-3-(phenylthio)butanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(phenylthio)butanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophiles, leading to various biochemical reactions. The phenylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanal: A branched-chain aldehyde with a similar structure but lacking the phenylthio group.
2-Methylbutanal: Another branched-chain aldehyde with a different substitution pattern.
2-Methylpropanal: A simpler aldehyde with a branched structure.
Uniqueness
3-Methyl-3-(phenylthio)butanal is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar aldehydes. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
3-methyl-3-phenylsulfanylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-11(2,8-9-12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKHOYRKCMHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451695 | |
| Record name | Butanal, 3-methyl-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111427-84-0 | |
| Record name | Butanal, 3-methyl-3-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


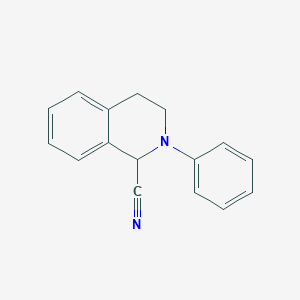
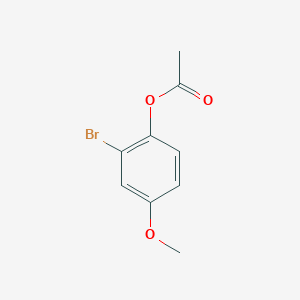
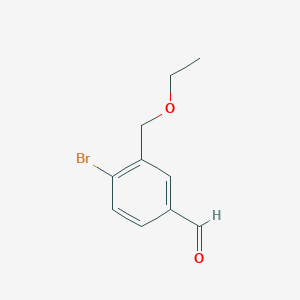
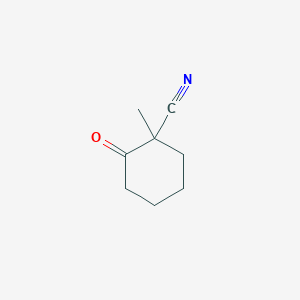
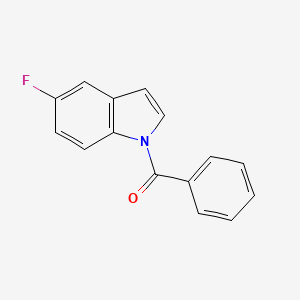
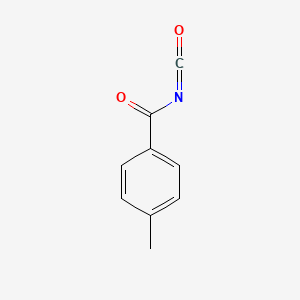
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)
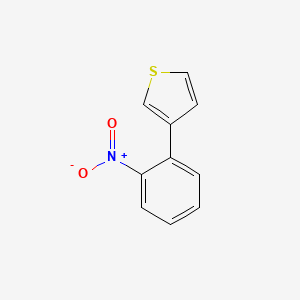
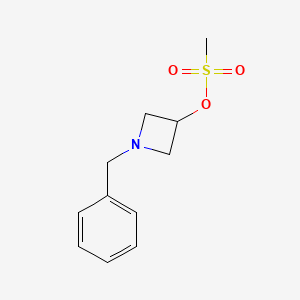
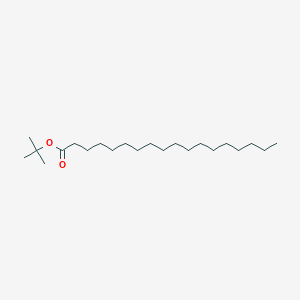
![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)
